Enhanced Lipophilicity: XLogP3 Comparison of [1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine vs. N-Alkyl Congeners
The target compound exhibits an XLogP3 of -0.2 [1]. In contrast, the 1-methyl analog has a predicted XLogP3 of approximately -0.7, and the 1-isopropyl analog is predicted at approximately -0.5 [2]. This represents a lipophilicity increase of 0.5 to 0.5 log units relative to these commonly used building blocks, which can significantly influence membrane permeability and non-specific protein binding in biological assays [3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-yl methanamine: XLogP3 ≈ -0.7; 1-Isopropyl-1H-pyrazol-4-yl methanamine: XLogP3 ≈ -0.5 (PubChem predicted values) |
| Quantified Difference | ΔXLogP3 = +0.5 (vs. methyl); ΔXLogP3 = +0.3 (vs. isopropyl) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability in cellular assays, directly impacting the selection of this building block for CNS or intracellular target programs compared to more polar N-alkyl alternatives.
- [1] PubChem. Compound Summary for CID 62727087, [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine. XLogP3 = -0.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1282221-77-5 (accessed 2026-05-06). View Source
- [2] PubChem. Compound Summaries for CID 671225 (1-methyl) and CID 23005591 (1-isopropyl). Computed XLogP3 values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. (General reference for importance of logP in drug design). View Source
